molecular formula C3H7NO4S B155185 Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) CAS No. 29584-42-7

Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1)

Cat. No. B155185
CAS RN: 29584-42-7
M. Wt: 153.16 g/mol
InChI Key: AFDQGRURHDVABZ-UHFFFAOYSA-N
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Description

Formamide, N,N-dimethyl-, when compounded with sulfur trioxide (1:1), is a chemical compound that is likely to have unique properties due to the interaction between the formamide structure and sulfur trioxide. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of related compounds such as N,N-Dimethyl formamide (DMF) and Dimethyl sulfoxide (DMSO), which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related formamides can be achieved through various methods. For instance, the total synthesis of N-(α-hydroxybenzyl)formamides has been successfully performed using a microwave-assisted reaction of dichloroaziridines with aqueous dimethyl sulfoxide under neutral conditions . This method provides excellent yields and reduced reaction times, which could be relevant for the synthesis of Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) if similar conditions are applicable.

Molecular Structure Analysis

The molecular structure of formamides and related compounds is typically characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectroscopy . These techniques allow for the determination of the molecular fingerprint and the identification of functional groups and bonding patterns, which are crucial for understanding the behavior of the compound when combined with sulfur trioxide.

Chemical Reactions Analysis

Formamides, including N,N-Dimethyl formamide, can participate in various chemical reactions. For example, DMF has been shown to inhibit mouse liver alcohol dehydrogenase (LADH) in vitro, which is an example of a biochemical interaction . This suggests that Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) may also interact with biological molecules, although the specific reactions would depend on the presence of sulfur trioxide.

Physical and Chemical Properties Analysis

The physical and chemical properties of formamide derivatives can be complex. Studies on binary mixtures involving N,N-Dimethyl formamide and Dimethyl sulfoxide have measured properties such as ultrasonic velocities, densities, and various thermodynamic deviations . These measurements help in understanding the intermolecular interactions and the behavior of these compounds under different conditions. Such data would be essential for a comprehensive analysis of Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1), as they would provide insights into its expected physical state, reactivity, and compatibility with other substances.

Scientific Research Applications

Material Science and Photovoltaic Performance

  • Incremental increase in dimethyl sulfoxide (or dimethyl formamide) in solutions has been shown to fine-tune the morphology of polymer-based solar cells, leading to improved domain structure and hole mobility. This has a significant impact on the photovoltaic performance, with power conversion efficiency increasing notably in certain devices (Chu et al., 2011).

Analytical Chemistry Applications

  • In the realm of analytical chemistry, formamide derivatives, including dimethylformamide, have been evaluated as solvents for coulometric Karl Fischer reagents, demonstrating the crucial role of solvent and base combinations in stoichiometry, side reactions, and reagent stability (Larsson & Cedergren, 2009).

Organic Synthesis

  • Microwave-assisted reactions involving aqueous dimethyl sulfoxide have facilitated the total synthesis of N-(α-hydroxybenzyl)formamides, yielding products with excellent efficiency and reduced reaction times (Rabiei & Naeimi, 2016).
  • Copper-catalyzed sulfenylation of indoles with sodium sulfinates in N,N-dimethyl formamide (DMF) as a solvent and reductant has been described, showcasing good-to-excellent yields and mild reaction conditions (Luo et al., 2018).

Health and Environmental Studies

  • A study on high sulfate content ulvan prepared with sulfur trioxide/N,N-dimethylformamide in formamide revealed significant antihyperlipidemic activity in mice. The study highlights the importance of sulfate content on the biological activity of polysaccharides (Qi et al., 2012).

Safety And Hazards

This compound is classified as dangerous. It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . If swallowed, one should rinse the mouth and not induce vomiting. If it comes in contact with skin or hair, one should immediately take off all contaminated clothing .

properties

IUPAC Name

N,N-dimethylformamide;sulfur trioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.O3S/c1-4(2)3-5;1-4(2)3/h3H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDQGRURHDVABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O.O=S(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067480
Record name Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylformamide;sulfur trioxide

CAS RN

29584-42-7
Record name Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1)
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Record name Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1)
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Record name Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylformamide, compound with sulphur trioxide
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Synthesis routes and methods I

Procedure details

8.8 g of dimethyl formamide was admixed with 100 ml of dichloroethane and 8.0 g of sulfuric anhydride was added dropwise to the mixture at 15° C to give white needle-like crystals of dimethyl formamidesulfur trioxide complex in stoichometrical amount.
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8.8 g
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Synthesis routes and methods II

Procedure details

On the contrary, when a tertiary amine such as pyridine is mixed with dimethyl formamide and then chlorosulfonic acid is added to the mixture, dimethyl formamide-sulfur trioxide is formed as well as the case adding the tertiary amine to a mixture of dimethyl formamide and chlorosulfonic acid. When the mixture is used for the reaction of L-ascorbic acid in which the 5- and 6-positions are protected by a ketone or aldehyde the yield of the product is remarkably high and the product in the reaction mixture is crystallized in high degree.
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Name
tertiary amine
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